tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .
Synthesis Analysis
An efficient, scalable synthesis approach towards this spirocyclic oxindole analogue has been described . The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature. It includes an indoline and piperidine ring fused together at a single point, forming a spirocyclic structure .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including dianion alkylation, cyclization, and demethylation . These reactions are key to forming the spirocyclic structure and introducing the necessary functional groups .Scientific Research Applications
Synthesis Methods and Derivatives
- An efficient synthesis method for spirocyclic oxindole analogues, including tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, has been developed. This method is notable for its scalability and avoidance of chromatographic purification, providing the target compound with a 35% overall yield over eight steps (Teng, Zhang, & Mendonça, 2006).
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, has been synthesized from piperidin-4-ylmethanol through a three-step process including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).
Structural and Spectroscopic Studies
- The synthesis and characterization of a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, have been studied. Its crystal structure is stabilized by intermolecular and intramolecular hydrogen bonds (Sharma, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).
Chemical Space Exploration
- Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates, useful for further selective derivation on the azetidine and cyclobutane rings, provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Biologically Active Compounds Synthesis
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in biologically active compounds such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Mechanism of Action
Target of Action
It is known that spirocyclic oxindoles, a class of compounds to which this molecule belongs, interact with a wide range of receptors . These interactions have led to a variety of interesting biological activities, making spiro compounds key building blocks for drug discovery .
Mode of Action
The structure of spirocyclic oxindoles allows them to interact with a wide range of receptors . This broad interaction profile has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Biochemical Pathways
Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Result of Action
Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, indicating that they can have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
tert-butyl 7-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-6-5-7-13(23-4)14(12)19-15(18)21/h5-7H,8-11H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKGRBWCYXVFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)OC)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.